![molecular formula C13H17ClN2O2 B3079053 Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate CAS No. 1059705-62-2](/img/structure/B3079053.png)
Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate
Overview
Description
“Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate” is a chemical compound with the CAS Number: 1059705-62-2 . It has a molecular weight of 268.74 and is a solid at room temperature . The IUPAC name for this compound is methyl 2-chloro-4-(4-methylpiperazin-1-yl)benzoate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H17ClN2O2/c1-15-5-7-16(8-6-15)10-3-4-11(12(14)9-10)13(17)18-2/h3-4,9H,5-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 268.74 . The compound should be stored in a refrigerator .Scientific Research Applications
Neuroleptic-like Activity
Methyl 2-chloro-4-(4-methyl-1-piperazinyl)benzoate has been investigated for its potential neuroleptic-like activities. Research has demonstrated that compounds with 4-chloro or 4-fluoro substituents in the 3-phenyl group, similar in structure to this compound, exhibited neuroleptic-like activities. These activities include inhibiting exploratory behavior, conditioned avoidance response, and self-stimulation response in animal models, suggesting potential antidopaminergic properties. However, these compounds were found to be less potent in causing catalepsy or ptosis compared to chlorpromazine, indicating a different neuroleptic profile (Hino et al., 1988).
X-ray Crystallographic Analysis
The compound has been the subject of X-ray crystallographic studies to understand its structural properties better. One study determined the crystal structure of methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate and related compounds. The analysis provided insights into the molecular conformation and arrangement, contributing to a deeper understanding of its chemical behavior and potential interactions in biological systems (Little et al., 2008).
Protoporphyrinogen IX Oxidase Inhibition
Studies have also explored the inhibitory effects of related compounds on protoporphyrinogen IX oxidase, an enzyme involved in the biosynthesis pathway of heme. The structural analysis of this compound analogs provided valuable information on their potential as inhibitors of this enzyme, which could have implications in developing new herbicides or antimicrobial agents (Li et al., 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 , which provide guidance on how to handle the compound safely.
properties
IUPAC Name |
methyl 2-chloro-4-(4-methylpiperazin-1-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-15-5-7-16(8-6-15)10-3-4-11(12(14)9-10)13(17)18-2/h3-4,9H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOWVEYIEHNRMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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